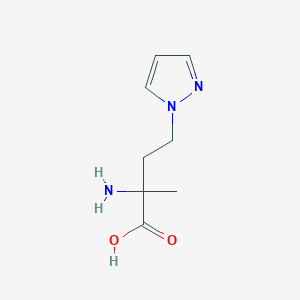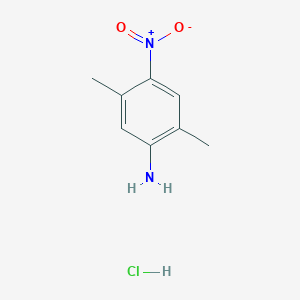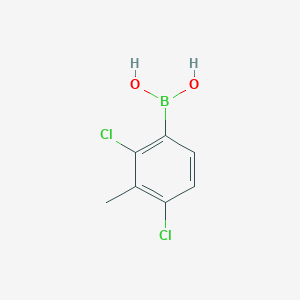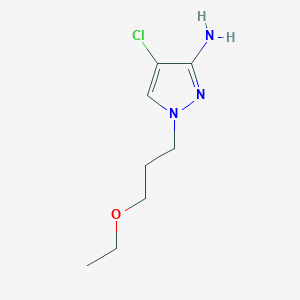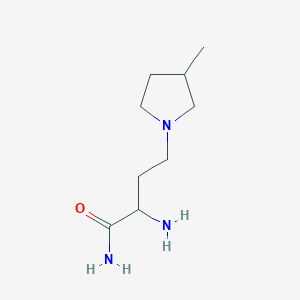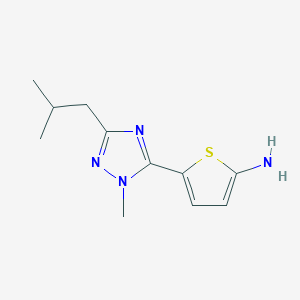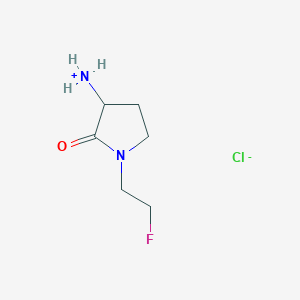![molecular formula C9H8F2N4 B13626860 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B13626860.png)
4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(Difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline is a chemical compound that features a difluoromethyl group attached to a triazole ring, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline typically involves the introduction of the difluoromethyl group onto the triazole ring, followed by the attachment of the aniline group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto a pre-formed triazole ring. The reaction conditions often include the use of metal catalysts, such as palladium or nickel, to facilitate the difluoromethylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
化学反応の分析
Types of Reactions: 4-[1-(Difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated triazole oxides, while substitution reactions can produce various substituted aniline derivatives .
科学的研究の応用
4-[1-(Difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets .
類似化合物との比較
- 4-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]aniline
- 4-[1-(Difluoromethyl)-1H-imidazol-2-yl]aniline
Comparison: Compared to other similar compounds, 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline is unique due to its specific triazole ring structure, which can confer distinct chemical and biological properties.
特性
分子式 |
C9H8F2N4 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC名 |
4-[1-(difluoromethyl)-1,2,4-triazol-3-yl]aniline |
InChI |
InChI=1S/C9H8F2N4/c10-9(11)15-5-13-8(14-15)6-1-3-7(12)4-2-6/h1-5,9H,12H2 |
InChIキー |
NVMCFSRULAXSCO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN(C=N2)C(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13626794.png)
![5-Methylthieno[2,3-d]pyrimidine-6-carboxylicacid](/img/structure/B13626797.png)
![3-Bromo-2-[(piperazin-1-yl)methyl]aniline](/img/structure/B13626799.png)
